Vinyl-ACCA vs. Unsubstituted ACCA in NS3 Protease Inhibitory Potency
In a head-to-head comparison within an identical tetrapeptide scaffold (Ac-Chg-Val-Pro-(4R)-(1-naphthylmethoxy)-OH), replacement of the unsubstituted 1-aminocyclopropanecarboxylic acid (ACCA) P1 residue (IC₅₀ = 14 µM) with (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) produced a 22-fold improvement in inhibitory potency (IC₅₀ = 0.63 µM) against HCV NS3 protease [1]. The vinyl-ACCA analog was also 7.6-fold more potent than the corresponding 2-ethyl-ACCA derivative (IC₅₀ = 4.8 µM) and approximately 14-fold more active than the natural substrate-mimicking cysteine P1 residue [1]. The potency gain is attributed to a favorable π-stacking interaction between the vinyl group and Phe154 in the S1 pocket [1].
| Evidence Dimension | NS3 protease enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.63 µM (vinyl-ACCA P1 residue) |
| Comparator Or Baseline | IC₅₀ = 14 µM (unsubstituted ACCA P1 residue); IC₅₀ = 4.8 µM (2-ethyl-ACCA); IC₅₀ ≈ 8.8 µM (cysteine) |
| Quantified Difference | 22-fold vs. unsubstituted ACCA; 7.6-fold vs. 2-ethyl-ACCA; ~14-fold vs. cysteine |
| Conditions | In vitro enzymatic assay using purified HCV NS3 protease with tetrapeptide scaffold Ac-Chg-Val-Pro-(4R)-(1-naphthylmethoxy)-OH; diastereomer separation at the dipeptide stage; IC₅₀ determined by HPLC-based cleavage assay (J. Med. Chem. 2004, Table 2 and Table 4) |
Why This Matters
For a procurement decision, this data demonstrates that the vinyl substituent is not optional but is the primary driver of target engagement—substituting an unsubstituted or ethyl-substituted ACCA would sacrifice over an order of magnitude in potency, directly compromising lead compound quality in an HCV drug discovery program.
- [1] Rancourt, J.; Cameron, D. R.; Gorys, V.; Lamarre, D.; Poirier, M.; Thibeault, D.; Llinàs-Brunet, M. Peptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Structure–Activity Relationship at the C-Terminal Position. J. Med. Chem. 2004, 47 (10), 2511–2522. View Source
